molecular formula C12H12N2O B041483 4,4'-Oxydianiline CAS No. 101-80-4

4,4'-Oxydianiline

Cat. No.: B041483
CAS No.: 101-80-4
M. Wt: 200.24 g/mol
InChI Key: HLBLWEWZXPIGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Oxydianiline is an organic compound with the chemical formula C₁₂H₁₂N₂O. It is an ether derivative of aniline and appears as a colorless crystalline solid. This compound is primarily used as a monomer and cross-linking agent for polymers, especially polyimides, which are known for their temperature-resistant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Oxydianiline can be synthesized through the reaction of 4-fluoronitrobenzene with 4-nitrophenol in dimethylacetamide and toluene at 165°C for 4 hours in the presence of potassium carbonate to obtain 4,4’-dinitrodiphenyl ether. This intermediate is then hydrogenated using palladium on carbon in N,N-dimethylformamide at 65°C for 12 hours .

Industrial Production Methods: In industrial settings, 4,4’-Oxydianiline is produced by mixing nitrochlorobenzene and nitrophenolate salt under the presence of an organic acid-intercalated hydrotalcite catalyst to obtain 4,4’-dinitrodiphenyl ether. This intermediate is then hydrogenated to produce 4,4’-Oxydianiline .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Oxydianiline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro groups in its intermediates can be reduced to amines.

    Substitution: It can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Palladium on carbon and hydrogen gas are typically used.

    Substitution: Potassium carbonate and dimethylacetamide are common reagents.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Polymer Production

Polyimides and Related Resins

The primary application of 4,4'-Oxydianiline is in the synthesis of polyimide resins, which are known for their thermal stability and mechanical properties. These resins are utilized in:

  • Wire Enamels : Used to insulate electrical wires.
  • Coatings : Applied to various surfaces for protection against heat and chemicals.
  • Adhesives : Employed in bonding materials that require high strength.
  • Insulating Varnishes : Protects electrical components from environmental factors.
  • Composite Materials : Used in aerospace applications for lightweight and durable structures.

Table 1 summarizes the key polymer products derived from ODA:

Polymer Type Applications
PolyimidesAerospace components, electronics
Poly(amide)imidesHeat-resistant coatings, wire enamels
Epoxy ResinsAdhesives, coatings
Aromatic Polyether ImidesHigh-performance films and coatings

Industrial Uses

Cross-Linking Agent

ODA acts as a cross-linking agent in the production of thermosetting plastics. This property enhances the durability and thermal resistance of materials used in various industrial applications.

  • Flame-Retardant Fibers : ODA is used in producing fibers that resist combustion, making them suitable for protective clothing and other safety applications.
  • Oil Sealants and Retainers : Utilized in automotive and machinery industries for sealing applications.

Research Applications

Recent studies have explored the potential of ODA in synthesizing new compounds with biological activity. For instance:

  • Synthesis of Oxazepine Derivatives : Research indicates that compounds derived from ODA exhibit antibacterial properties, suggesting potential pharmaceutical applications .

Toxicological Studies

While ODA has numerous industrial benefits, it is crucial to consider its toxicological profile. Studies indicate that ODA can pose health risks, including carcinogenic effects. Table 2 provides an overview of toxicity findings:

Study Type Findings
Chronic ToxicityObserved effects on liver and reproductive organs
Genetic ToxicologyInduced mutagenicity in several assays

Case Study 1: Aerospace Applications

Aerospace manufacturers utilize polyimide films made with ODA due to their high thermal stability and low weight. These materials are critical for components exposed to extreme temperatures during flight.

Case Study 2: Electrical Insulation

In the electrical industry, wire enamels produced with ODA have been shown to maintain integrity under high temperatures, thus ensuring safety and reliability in electrical systems.

Mechanism of Action

4,4’-Oxydianiline exerts its effects through several mechanisms:

    Molecular Targets: It interacts with various enzymes and proteins, altering their function.

    Pathways Involved: It can inhibit thyroxin synthesis, leading to overproduction of thyroid-stimulating hormone.

Comparison with Similar Compounds

  • 4,4’-Thiodianiline
  • 4,4’-Methylenedianiline
  • Dapsone

Comparison: 4,4’-Oxydianiline is unique due to its ether linkage, which imparts distinct chemical properties compared to its sulfur and methylene analogs. This ether linkage enhances its stability and makes it particularly suitable for high-temperature applications .

Biological Activity

4,4'-Oxydianiline (ODA), an aromatic diamine ether, is primarily recognized for its industrial applications, particularly in the synthesis of polyimides and other polymers. However, its biological activity, especially concerning carcinogenicity and potential health effects, has been a subject of extensive research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, focusing on its carcinogenic properties, mechanisms of action, and relevant case studies.

This compound is a colorless crystalline compound at room temperature. It is characterized by the following properties:

  • Molecular Formula : C12_{12}H12_{12}N2_2O
  • Molecular Weight : 200.24 g/mol
  • Solubility : Soluble in acetone; insoluble in water and several organic solvents.
  • Stability : Stable under normal conditions but combustible and hygroscopic.

Evidence from Animal Studies

Numerous studies have established that this compound is reasonably anticipated to be a human carcinogen. Research conducted on rodents has shown that dietary administration of ODA leads to:

  • Increased incidence of benign and malignant liver tumors (hepatocellular adenoma and carcinoma).
  • Elevated rates of thyroid gland tumors (follicular-cell adenoma or carcinoma) in both male and female rats.
  • Development of benign Harderian gland tumors in mice .

Table 1 summarizes the findings from key studies on the carcinogenic effects of this compound:

Study ReferenceSpeciesRoute of AdministrationTumor Types Observed
IARC (1978)RatsDietaryLiver tumors
NCI (1980)MiceDietaryLiver tumors
IARC (1982)RatsSubcutaneousLiver tumors

Human Epidemiological Studies

Currently, there are no specific epidemiological studies directly linking human cancer cases to exposure to this compound. However, its classification as a potential carcinogen is largely based on animal data and structural similarities with other known carcinogens .

The carcinogenicity of this compound may be attributed to its ability to form reactive metabolites that interact with cellular macromolecules. The primary mechanisms include:

  • DNA Adduct Formation : ODA can undergo metabolic activation to form electrophilic species that bind covalently to DNA, leading to mutations.
  • Oxidative Stress : The compound may induce oxidative stress through the generation of reactive oxygen species (ROS), contributing to cellular damage and tumor promotion.

Toxicological Studies

Research has indicated that this compound can cause mild irritation upon dermal exposure. In animal studies:

  • Approximately 7.3% of dermally applied doses were absorbed, with about 3% excreted in urine within 24 hours.
  • A significant retention rate (87% ) was observed at the site of application, suggesting potential systemic effects from continuous release into circulation .

Case Studies

Several case studies have explored the implications of exposure to this compound in occupational settings. For instance:

  • Occupational Exposure Assessment : A National Occupational Hazard Survey estimated that around 45 workers were potentially exposed during the manufacture of ODA or its derivatives.
  • Environmental Impact : Reports indicate that between 251 and 3,327 pounds of ODA have been released into the environment annually since 1988, primarily from industrial processes .

Q & A

Q. What are the standard synthetic methodologies for preparing aromatic polyamides using 4,4'-Oxydianiline?

Basic
The primary method involves polycondensation with aromatic dicarboxylic acids , where this compound acts as a diamine monomer. For example, oxidative polycondensation using NaOCl as an oxidizer can yield polyazophenols. Reaction conditions (e.g., temperature, solvent selection, and stoichiometric ratios) must be optimized to achieve high molecular weight polymers. Characterization via FTIR, NMR, and GPC is critical to confirm structural integrity and polymerization efficiency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic
this compound is classified as carcinogenic (1B), genotoxic (1B), and chronically toxic to aquatic environments (Chronic 1). Researchers must:

  • Use PPE (gloves, respirators, and protective eyewear) to avoid skin contact and inhalation.
  • Ensure proper ventilation and avoid exposure to heat/sparks due to its flammability (flash point: 219°C).
  • Store in sealed containers away from oxidizers. Toxicity data (e.g., LD50: oral 380 mg/kg in rats) should guide emergency response plans .

Q. How do different aromatic dianhydrides influence the thermal and mechanical properties of this compound-based polyimides?

Advanced
The choice of dianhydride (e.g., ODPA, BPDA, BTDA) directly impacts polymer performance. For instance:

  • ODPA/ODA polyimides exhibit enhanced tensile strength due to flexible ether linkages.
  • BPDA/ODA systems show higher thermal stability (>500°C) but reduced mechanical flexibility.
    Methodologically, thermal imidization protocols (e.g., stepwise heating to 300°C under nitrogen) and DMA/TGA analysis are used to correlate structure-property relationships .

Q. What computational approaches model the thermal imidization process of this compound-based polyimides?

Advanced
Molecular dynamics (MD) simulations track spatial proximity and reaction kinetics during imidization. For example, PMDA/ODA systems require simulating hydrogen bond dissociation between poly(amic acid) and solvents (e.g., NMP) prior to cyclization. Parameters like activation energy and transition states are validated against DSC and FTIR data .

Q. How should researchers resolve contradictions in toxicological data for this compound?

Advanced
Discrepancies in carcinogenicity studies (e.g., NCI bioassays vs. DuPont reports) necessitate:

  • Long-term in vivo models : Rodent studies assessing thyroid-specific effects (e.g., goitrogenic activity) at varying doses.
  • Dose-response analysis : Meta-analyses of historical data (e.g., LD50 ranges, chronic exposure thresholds) to establish NOAEL/LOAEL values .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Basic

  • Structural confirmation : SMILES (Nc1ccc(Oc2ccc(N)cc2)cc1) and InChI identifiers ensure chemical accuracy.
  • Purity assessment : HPLC, melting point analysis (188–192°C), and elemental analysis.
  • Polymer characterization : XRD for crystallinity and SEM for morphology .

Q. How do solvent interactions affect the curing of this compound-derived poly(amic acid)?

Advanced
Solvents like NMP form hydrogen-bonded complexes with poly(amic acid), delaying imidization. DSC and TGA reveal two-stage curing: decomplexation (solvent evaporation) followed by cyclization. Optimizing solvent removal rates (e.g., vacuum drying) minimizes residual stress in films .

Q. What physicochemical properties of this compound are pivotal for polymer synthesis?

Basic
Key properties include:

  • Molecular weight : 200.24 g/mol (C₁₂H₁₂N₂O).
  • Thermal stability : Decomposition above 240°C.
  • Solubility : Polar aprotic solvents (DMF, NMP) facilitate polymerization.
    These parameters guide reaction design and processing conditions .

Q. How does this compound enhance CO₂ separation in polyimide membranes?

Advanced
In 6FDA-ODA polyimides, the ether linkage increases free volume, improving CO₂ permeability (~40 Barrer) and selectivity over CH₄ (>30). Experimental validation involves gas permeation tests at varying pressures, complemented by MD simulations of CO₂-induced plasticization .

Q. What methodologies assess the environmental impact of this compound?

Advanced

  • Aquatic toxicity assays : Chronic exposure studies on Daphnia magna (EC50 < 1 mg/L).
  • Degradation studies : Hydrolysis/photolysis rates under controlled pH/UV conditions.
  • Regulatory compliance : Align with OECD guidelines and EPA standards for carcinogen classification .

Properties

IUPAC Name

4-(4-aminophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLWEWZXPIGSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Record name 4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0021094
Record name 4,4'-Oxydianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4,4'-diaminodiphenyl ether appears as odorless colorless crystals or an odorless fine, beige powder. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline solid; [MSDSonline]
Record name 4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4,4'-Diaminodiphenyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3941
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Sublimes (NTP, 1992), >300 °C
Record name 4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BIS(4-AMINOPHENYL) ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

426 °F (NTP, 1992), 219 °C, 219 °C (closed cup)
Record name 4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4,4'-Diaminodiphenyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3941
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BIS(4-AMINOPHENYL) ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 0.1 mg/mL at 59 °F (NTP, 1992), Insoluble in water, benzene, carbon tetrachloride and ethanol; soluble in acetone
Record name 4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BIS(4-AMINOPHENYL) ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

10 mmHg at 464 °F ; 15 mmHg at 482 °F (NTP, 1992), 0.00000436 [mmHg]
Record name 4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4,4'-Diaminodiphenyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3941
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Colorless crystals

CAS No.

101-80-4
Record name 4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4,4′-Diaminodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-aminophenyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Oxydianiline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Oxydianiline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6089
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 4,4'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Oxydianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0021094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-oxydianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIAMINODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DLB4Z70T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BIS(4-AMINOPHENYL) ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

367 to 369 °F (NTP, 1992), 189 °C (decomposes
Record name 4,4'-DIAMINODIPHENYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16089
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BIS(4-AMINOPHENYL) ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1316
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 43.5% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 2.9% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 46.6% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 39.8% of the target compound, 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 5.4% of 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, and 53.0% of the total of various imines produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline. After adding 50 ml of water to the reaction liquid, stirring was conducted. This mixed liquid was filtered, followed by washing with water and then vacuum drying, thereby obtaining 4.30 g of the target compound, 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline (yield: 33%; purity: 80.7%).
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The reaction liquid was found by gas chromatography (GC) analysis to contain 56.2% of the target compound, 3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 22.4% of 3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline, 9.1% of an imine produced by the reaction of hexafluoroacetone with the amine moiety of 4,4′-oxydianiline, and 12.2% of 4,4′-oxydianiline. 50 ml of toluene and 50 ml of water were added to the reaction liquid.
[Compound]
Name
target compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3,3′-bis(1-hydroxy-1-trifluoromethyl-2,2,2-trifluoroethyl)-4,4′-oxydianiline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
12.2%

Synthesis routes and methods IV

Procedure details

A 5-hydroxy-2-nitrobenzoic acid derivative (e.g. sodium 5-hydroxy-2-nitrobenzoate) or a 2-hydroxy-5-nitrobenzenesulfonic acid derivative (e.g. sodium 2-hydroxy-5-nitrobenzoate) is reacted with a 5 chloro-2-nitrobenzoic acid derivative or a 2-chloro-5-nitrobenzoic acid derivative in the presence of an alkali (e.g. sodium hydroxide), followed by hydrogenation using palladium-carbon, to give the corresponding 4,4′-diaminodiphenyl ether derivative. This is diazotized using sodium nitrite under acidic conditions in the presence of hydrochloric acid, followed by reaction with sodium azide, to give the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.